3-((4-Bromobenzyl)thio)-5,6-diphenyl-1,2,4-triazine
Description
3-((4-Bromobenzyl)thio)-5,6-diphenyl-1,2,4-triazine is a triazine derivative featuring a 3-thioether substituent with a 4-bromobenzyl group and two phenyl rings at positions 5 and 6. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including anticancer, antimicrobial, and enzyme-inhibitory activities. Its synthesis typically involves the alkylation of 5,6-diphenyl-1,2,4-triazine-3-thiol with 4-bromobenzyl halides .
Properties
CAS No. |
332110-05-1 |
|---|---|
Molecular Formula |
C22H16BrN3S |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5,6-diphenyl-1,2,4-triazine |
InChI |
InChI=1S/C22H16BrN3S/c23-19-13-11-16(12-14-19)15-27-22-24-20(17-7-3-1-4-8-17)21(25-26-22)18-9-5-2-6-10-18/h1-14H,15H2 |
InChI Key |
UYPSQBGMTFASIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Bromobenzyl)thio)-5,6-diphenyl-1,2,4-triazine typically involves multi-step reactions. One common method includes the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzylthiourea. This intermediate is then reacted with diphenylacetonitrile in the presence of a base to yield the desired triazine compound. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-((4-Bromobenzyl)thio)-5,6-diphenyl-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of various substituted triazines depending on the nucleophile used.
Scientific Research Applications
3-((4-Bromobenzyl)thio)-5,6-diphenyl-1,2,4-triazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antifungal and antimicrobial activities.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-((4-Bromobenzyl)thio)-5,6-diphenyl-1,2,4-triazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Enzyme Inhibition Profiles
Triazine derivatives are prominent in α-glucosidase and α-amylase inhibition:
The bromobenzyl group may enhance hydrophobic interactions with enzyme pockets .
Antimicrobial and Antioxidant Activity
- Antimicrobial : Pyrazolo-triazine hybrids () show moderate activity against S. aureus and E. coli. The bromine atom in the target compound may improve Gram-positive activity due to increased lipophilicity .
- Antioxidant : Methylthio analogs () activate HO-1 and GPx1 at 10 μM, whereas bulkier benzylthio groups (e.g., bromobenzyl) may reduce cellular uptake, necessitating higher concentrations .
Physicochemical and Coordination Properties
- Lipophilicity : LogP values are influenced by bromine (higher than fluoro or methylthio analogs), impacting bioavailability .
- Coordination Chemistry : Unlike 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (), which forms stable Cu(I)/Ag(I) complexes, the thioether group in the target compound may act as a weaker ligand, limiting metal-based applications .
Biological Activity
3-((4-Bromobenzyl)thio)-5,6-diphenyl-1,2,4-triazine is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This compound belongs to the triazine family, known for their diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific triazine derivative based on recent studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C22H18BrN3S
- Molecular Weight : 436.36 g/mol
This compound features a thioether linkage with a bromobenzyl group attached to a triazine core, which is significant for its biological interactions.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazines exhibit promising anticancer properties. The compound in focus has shown potential in inhibiting cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Research indicates that compounds similar to this compound can induce cell cycle arrest at the G2/M phase. This was observed in studies where triazine derivatives caused significant morphological changes in cancer cells and reduced mitochondrial membrane potential, leading to apoptosis .
- Apoptosis Induction : The compound has been reported to upregulate pro-apoptotic proteins (e.g., Bax) while downregulating anti-apoptotic proteins (e.g., Bcl-2), suggesting a robust mechanism for inducing programmed cell death in malignant cells .
Table 1: Anticancer Activity of Triazine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 11E | MGC-803 | 10.23 | Induces apoptosis via Bax/Bcl-2 ratio |
| 11A | EC-109 | >100 | Cell cycle arrest |
| 11B | PC-3 | >100 | Apoptosis induction |
| 5-FU | Various | 9.79 | Antimetabolite |
Note: IC50 values represent the concentration required to inhibit cell proliferation by 50% after a defined exposure time.
Case Studies
One notable study involved the synthesis of various triazine derivatives and their evaluation against several cancer cell lines including MGC-803 and PC-3. The results indicated that compounds with a triazole moiety significantly enhanced antiproliferative activity compared to their non-triazole counterparts. Specifically, compound 11E exhibited superior potency against all tested cell lines compared to the standard drug 5-fluorouracil (5-FU) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-((4-bromobenzyl)thio)-5,6-diphenyl-1,2,4-triazine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via alkylation or heterocyclization reactions. For example, alkylation of 5,6-diphenyl-1,2,4-triazine-3-thione with 4-bromobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) yields the target product. Reaction optimization studies suggest that temperature (80–100°C) and solvent polarity significantly affect yield, with DMF providing higher efficiency due to improved solubility of intermediates . Comparative analysis of alternative routes, such as coupling with pre-functionalized benzylthioethers, may reveal trade-offs between purity and scalability .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation, 100 K) confirms the planar triazine core and dihedral angles between substituents, critical for understanding steric interactions .
- NMR : ¹H and ¹³C NMR in deuterated DMSO resolve aromatic protons (δ 7.2–8.1 ppm) and confirm the thioether linkage (C-S bond at ~110 ppm in ¹³C).
- Mass spectrometry : High-resolution ESI-MS provides exact mass validation (e.g., [M+H]⁺ at m/z 485.02) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial disk diffusion tests. Structural analogs of 1,2,4-triazines exhibit activity against Gram-positive bacteria (MIC ~5–10 µg/mL) and moderate kinase inhibition, suggesting prioritization of these targets. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results via dose-response curves .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for 1,2,4-triazine derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time) or impurities. Implement orthogonal validation:
- Reproducibility : Replicate assays across independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
- Analytical cross-check : Use HPLC-MS to verify compound integrity post-assay .
- Theoretical modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed activity trends .
Q. What experimental design strategies are optimal for studying its environmental fate and ecotoxicology?
- Methodological Answer : Follow a tiered approach:
- Lab-scale : Determine hydrolysis kinetics (pH 4–9, 25–50°C) and photodegradation half-lives under UV/visible light. Use LC-MS/MS to track degradation products .
- Microcosm studies : Simulate soil/water systems to assess bioavailability and metabolite accumulation in benthic organisms (e.g., Daphnia magna).
- QSAR modeling : Predict bioaccumulation potential using logP and molecular volume descriptors .
Q. How can mechanistic insights into its reactivity be gained for functionalization or derivatization?
- Methodological Answer :
- Kinetic studies : Monitor nucleophilic substitution at the bromobenzyl group using pseudo-first-order conditions. Polar aprotic solvents (e.g., acetonitrile) favor SNAr mechanisms .
- Computational analysis : Employ Gaussian or ORCA to map transition states for thioether bond cleavage or triazine ring modifications.
- Cross-coupling : Explore Pd-catalyzed Suzuki-Miyaura reactions to replace bromine with aryl boronic acids, leveraging steric maps from crystallographic data .
Q. What strategies address challenges in synthesizing its heterocyclic analogs?
- Methodological Answer : For fused-ring systems (e.g., thiazolo-triazines):
- Cyclocondensation : React with α-haloketones under microwave irradiation (80 W, 120°C) to enhance regioselectivity.
- Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive NH sites during heterocyclization .
Methodological Frameworks
Q. How to integrate theoretical frameworks into studies of structure-activity relationships (SAR)?
- Methodological Answer :
- Conceptual alignment : Link SAR to Hammett constants (σ) for substituents on the triazine ring to predict electronic effects on bioactivity .
- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Validate poses with MD simulations (NAMD/GROMACS) .
Q. What interdisciplinary approaches enhance understanding of its dual pharmacological and material science applications?
- Methodological Answer :
- Hybrid studies : Combine cytotoxicity assays with photophysical profiling (e.g., fluorescence quenching for chemosensor design).
- Collaborative pipelines : Partner with computational chemists to screen for OLED applicability via bandgap calculations .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
